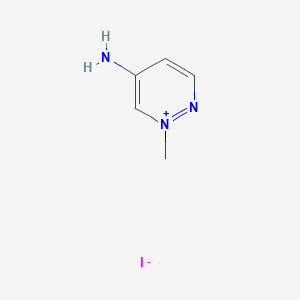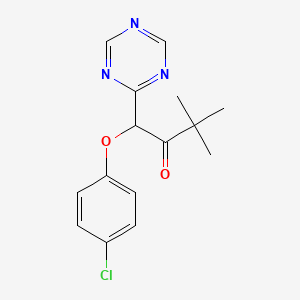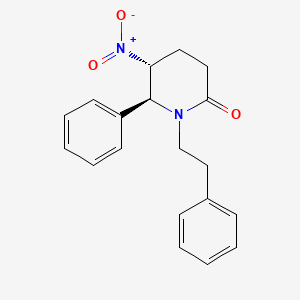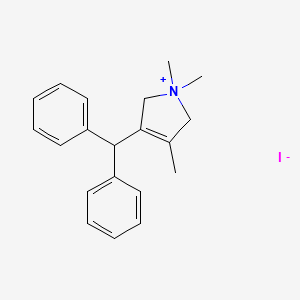
1H-Pyrrolium, 3-(diphenylmethyl)-2,5-dihydro-1,1,4-trimethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolium, 3-(diphenylmethyl)-2,5-dihydro-1,1,4-trimethyl-, iodide is a complex organic compound with a unique structure that includes a pyrrolium core substituted with diphenylmethyl and trimethyl groups, along with an iodide ion
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolium, 3-(diphenylmethyl)-2,5-dihydro-1,1,4-trimethyl-, iodide typically involves the following steps:
Formation of the Pyrrolium Core: The pyrrolium core can be synthesized through a cycloaddition reaction involving azomethine ylides and dialkyl acetylenedicarboxylates.
Substitution Reactions:
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1H-Pyrrolium, 3-(diphenylmethyl)-2,5-dihydro-1,1,4-trimethyl-, iodide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolium, 3-(diphenylmethyl)-2,5-dihydro-1,1,4-trimethyl-, iodide has several scientific research applications:
Wirkmechanismus
The mechanism by which 1H-Pyrrolium, 3-(diphenylmethyl)-2,5-dihydro-1,1,4-trimethyl-, iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolium, 3-(diphenylmethyl)-2,5-dihydro-1,1,4-trimethyl-, iodide can be compared with other similar compounds, such as:
1,3-Dimethylpyrrolidinium iodide: This compound has a similar pyrrolium core but lacks the diphenylmethyl and trimethyl substitutions, resulting in different chemical and biological properties.
3-Methyl-1H-pyrrole: This compound has a simpler structure with only a methyl group attached to the pyrrole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61334-50-7 |
|---|---|
Molekularformel |
C20H24IN |
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
3-benzhydryl-1,1,4-trimethyl-2,5-dihydropyrrol-1-ium;iodide |
InChI |
InChI=1S/C20H24N.HI/c1-16-14-21(2,3)15-19(16)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,20H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XIYZCMLXQKHPSA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C[N+](C1)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


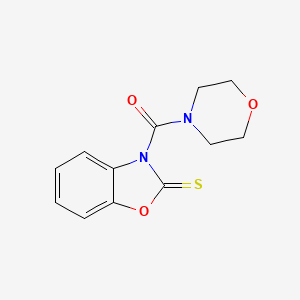
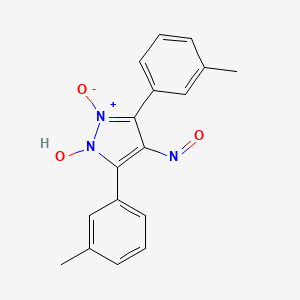
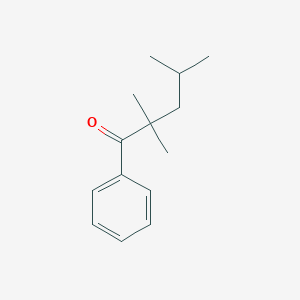
![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)


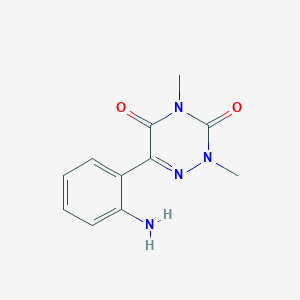
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)
